A Technical Guide to the Chemical Properties and Applications of 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol
A Technical Guide to the Chemical Properties and Applications of 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol, a chiral fluorinated building block of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into organic molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide details the compound's core chemical properties, outlines a representative stereoselective synthesis via chiral resolution, explores its applications as a versatile synthetic intermediate, and provides essential safety and handling information. The content is structured to deliver not just data, but also the scientific rationale behind the compound's utility and synthesis, empowering researchers to effectively integrate this valuable molecule into their development programs.
Introduction: The Strategic Value of Fluorinated Chiral Amines
In modern drug discovery, the strategic incorporation of fluorine is a well-established method for optimizing the properties of lead compounds.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability by blocking sites of oxidation, modulate the basicity (pKa) of nearby functional groups, and increase binding affinity through favorable electrostatic interactions.[1] When this moiety is installed adjacent to a stereocenter, as in α-trifluoromethyl amines, it creates a structurally unique and conformationally constrained motif.
4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol embodies three key structural features that make it a highly valuable building block:
-
An α-Trifluoromethyl Amine: Provides metabolic stability and unique electronic properties.
-
A Defined (S)-Stereocenter: Allows for stereospecific interactions with chiral biological targets like enzymes and receptors, which is critical for efficacy and selectivity.
-
A Phenolic Ring: Offers a versatile chemical handle for further synthetic modification, such as etherification or electrophilic aromatic substitution, enabling its incorporation into a wide array of molecular scaffolds.
This guide serves as a technical resource for professionals seeking to leverage the unique attributes of this compound in their research and development endeavors.
Physicochemical and Structural Properties
The fundamental identity and characteristics of 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol and its common hydrochloride salt form are summarized below.
Chemical Structure
Caption: Chemical structure of the (1S) enantiomer.
Core Properties
A summary of key quantitative and qualitative data is presented in Table 1. This information is essential for experimental design, reaction setup, and material handling.
| Property | Value | Source(s) |
| Chemical Name | 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol | [2] |
| Synonym | (S)-4-(1-amino-2,2,2-trifluoroethyl)phenol | [2] |
| CAS Number | 294175-07-8 (Free Base) | [3][4] |
| 2216746-84-6 (Hydrochloride Salt) | [2] | |
| Molecular Formula | C₈H₈F₃NO | [3][5] |
| Molecular Weight | 191.15 g/mol (Free Base) | [3][4] |
| 227.61 g/mol (Hydrochloride Salt) | [2] | |
| Appearance | Solid, powder | [2][3] |
| Purity | ≥95% | [3] |
| Storage Temperature | Refrigerated | |
| InChI Key | XIBJQYMKBQZQPP-UHFFFAOYSA-N (Racemate) | [4] |
| LogP | 1.81 | [4] |
Synthesis and Stereoselective Control
For applications in drug development, obtaining a single enantiomer of a chiral compound is paramount. The synthesis of 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol can be achieved through various methods, including direct asymmetric synthesis or the resolution of a racemic mixture.[6] Chiral resolution via diastereomeric salt formation is a robust and scalable classical method frequently employed for separating chiral amines.[7][8]
The Principle of Chiral Resolution
This technique relies on the conversion of a racemate (a 1:1 mixture of enantiomers) into a pair of diastereomers.[7] Diastereomers, unlike enantiomers, have different physical properties, including solubility. This difference allows them to be separated by conventional methods like fractional crystallization. The separated diastereomer is then converted back to the desired single enantiomer.[7]
Experimental Workflow: Chiral Resolution
The following protocol outlines a representative workflow for obtaining the (S)-enantiomer from a racemic mixture of 4-(1-amino-2,2,2-trifluoroethyl)phenol.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Detailed Protocol
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Diastereomeric Salt Formation:
-
Dissolve the racemic 4-(1-amino-2,2,2-trifluoroethyl)phenol in a suitable organic solvent (e.g., methanol or ethanol).
-
Add a solution of an enantiomerically pure chiral acid, such as L-(+)-tartaric acid (0.5 to 1.0 equivalents), to the mixture. The use of a half-equivalent of the resolving agent can be more efficient.[7]
-
Stir the solution, allowing the diastereomeric salts to form. The choice of solvent is critical as it dictates the solubility difference between the two salts.
-
-
Fractional Crystallization:
-
Cool the solution slowly to induce crystallization. The less soluble diastereomeric salt—for instance, the (S)-amine • L-tartrate salt—will preferentially precipitate out of the solution.
-
The progress of the crystallization can be monitored by observing the formation of solid crystals. The system is allowed to equilibrate to maximize the yield and purity of the precipitate.
-
-
Isolation of the Diastereomeric Salt:
-
Isolate the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt crystals in a biphasic system of water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Add an aqueous base (e.g., 1M NaOH or K₂CO₃) and stir until the solid dissolves. The base neutralizes the tartaric acid, liberating the free (S)-amine into the organic layer.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol. The enantiomeric excess (e.e.) should be determined using a suitable chiral analytical method (e.g., chiral HPLC).
-
Applications in Medicinal Chemistry and Drug Development
The utility of 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol stems from its identity as a chiral building block, or synthon, that can be readily incorporated into more complex target molecules.
-
Peptidomimetics and Non-Proteinogenic Amino Acids: The primary amine serves as a handle for coupling with carboxylic acids to form amide bonds, enabling its integration into peptide-like structures.[4] The unique trifluoromethylated backbone can impart resistance to enzymatic degradation and enforce specific molecular conformations.
-
Scaffold Decoration: The phenolic hydroxyl group is a versatile site for modification. It can be converted into an ether, a common linkage in many drug classes, or used as a directing group in electrophilic aromatic substitution to add further diversity to the aromatic ring.[9]
-
Prodrug Strategies: The primary amine can be used as an attachment point for promoieties, such as amino acids, to improve a drug's solubility or transport properties.[10]
-
Fragment-Based Drug Discovery (FBDD): As a low molecular weight compound with desirable features (fluorine, chirality, H-bond donors/acceptors), it is an ideal fragment for screening against biological targets.
Safety and Handling
Proper handling of all chemical reagents is essential for laboratory safety.
-
Hazard Classification: This compound is classified with the GHS07 pictogram ("Exclamation mark").[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Recommendations: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. For laboratory research use only.[3]
Conclusion
4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol is a high-value chemical entity for researchers in the pharmaceutical and life sciences sectors. Its combination of a stereodefined, metabolically robust α-trifluoromethyl amine core with a synthetically versatile phenol ring makes it a powerful building block for the construction of novel, complex, and potentially therapeutic molecules. A thorough understanding of its properties, stereoselective synthesis, and safe handling procedures, as detailed in this guide, is the foundation for its successful application in advancing drug discovery programs.
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Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. National Center for Biotechnology Information (PMC). [Link]
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Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". PubMed. [Link]
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4-[(1R)-1-amino-2,2,2-trifluoroethyl]phenol hydrochloride - Chemical Substance Information. NextSDS. [Link]
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4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride — Chemical Substance Information. NextSDS. [Link]
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Chiral resolution. Wikipedia. [Link]
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4-(1-Amino-2,2,2-trifluoroethyl)phenol. MilliporeSigma. [Link]
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(R)-4-(1-aMino-2,2,2-trifluoroethyl)phenol — Chemical Substance Information. NextSDS. [Link]
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Amino Acids in the Development of Prodrugs. MDPI. [Link]
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A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. [Link]
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